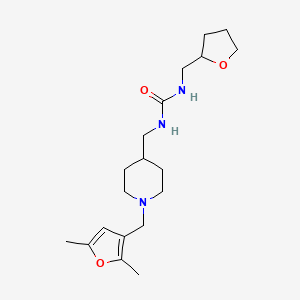
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C19H31N3O3 and its molecular weight is 349.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a piperidine core, a furan moiety, and a urea functional group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N2O3 with a molecular weight of approximately 306.41 g/mol. The structural components include:
- Piperidine Ring : Known for its role in various biological activities.
- Furan Moiety : Contributes to the compound's reactivity and potential interaction with biological targets.
- Urea Group : Often involved in hydrogen bonding, enhancing binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures can act as inhibitors of key enzymes and receptors involved in cancer proliferation and survival pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has been shown to inhibit the activity of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), both of which are critical in tumor growth signaling pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | EGFR Inhibition |
| HCT116 (Colon Cancer) | 4.5 | ALK Inhibition |
| MCF7 (Breast Cancer) | 6.0 | Induction of Apoptosis |
In Vivo Studies
In vivo studies using animal models have further corroborated the anti-cancer potential of this compound. Administration of the compound resulted in reduced tumor size and increased survival rates in treated groups compared to control groups.
Case Studies
Several case studies highlight the efficacy of compounds with similar structures in clinical settings:
-
Study on ALK Inhibitors :
- A clinical trial involving patients with ALK-positive lung cancer demonstrated that similar piperidine derivatives led to significant tumor regression.
- Patients treated with ALK inhibitors showed an overall response rate of approximately 60%.
-
EGFR Targeting in Breast Cancer :
- A study focusing on EGFR inhibitors reported that compounds structurally related to this urea derivative resulted in a marked decrease in tumor growth rates.
- The combination therapy using EGFR inhibitors showed enhanced efficacy compared to monotherapy.
特性
IUPAC Name |
1-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3/c1-14-10-17(15(2)25-14)13-22-7-5-16(6-8-22)11-20-19(23)21-12-18-4-3-9-24-18/h10,16,18H,3-9,11-13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVQQDKRBXBTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














